REACTION_CXSMILES
|
[CH:1]1[C:13]2[N:12]([CH2:14][CH2:15][O:16][CH2:17][CH2:18][OH:19])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:20](Cl)(=[O:24])[C:21]([CH3:23])=[CH2:22]>C(Cl)(Cl)(Cl)Cl>[CH:10]1[C:11]2[N:12]([CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[C:13]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6]=2[CH:7]=[CH:8][CH:9]=1
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Name
|
|
Quantity
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1.05 g
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Type
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reactant
|
Smiles
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C1=CC=CC=2C3=CC=CC=C3N(C12)CCOCCO
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Name
|
|
Quantity
|
0.65 g
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Type
|
reactant
|
Smiles
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C(C(=C)C)(=O)Cl
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Name
|
|
Quantity
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15 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition of 2.6 g
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 24 h
|
Duration
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24 h
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Type
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FILTRATION
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Details
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it was filtered over basic alumina using 20% THF in CCl4
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Type
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CUSTOM
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Details
|
Evaporating the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)CCOCCOC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 60.1% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |